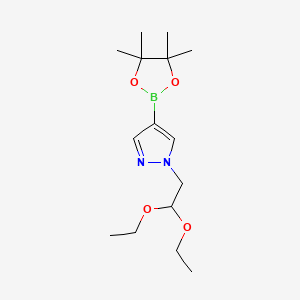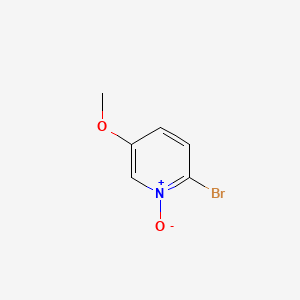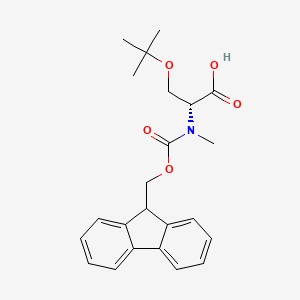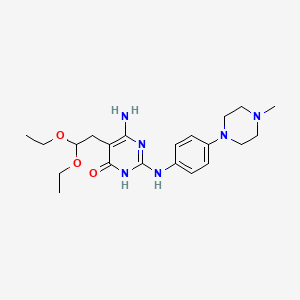
4-Chloro-5-iodo-2-methoxypyridine
Overview
Description
4-Chloro-5-iodo-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO and a molecular weight of 269.47 g/mol It is a pyridine derivative, characterized by the presence of chlorine, iodine, and methoxy groups attached to the pyridine ring
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of organic compounds involved in these reactions.
Mode of Action
4-Chloro-5-iodo-2-methoxypyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound plays a role in the synthesis of biaryl compounds, which are important in various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions , the compound contributes to the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-2-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method includes the iodination of 4-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under conditions like reflux in a suitable solvent.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
4-Chloro-5-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methoxypyridine: Similar structure but lacks the chlorine atom.
2-Chloro-4-iodo-3-methylpyridine: Similar structure with a methyl group instead of a methoxy group.
2-Chloro-4-iodo-5-methylpyridine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
4-Chloro-5-iodo-2-methoxypyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a methoxy group. This combination of substituents provides distinct reactivity and potential for diverse applications in chemical synthesis and research.
Properties
IUPAC Name |
4-chloro-5-iodo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHKCEXIINJBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
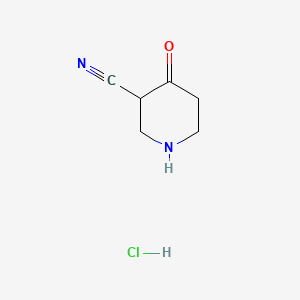
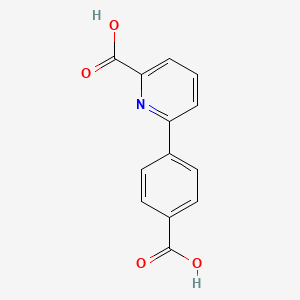
![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)


![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572494.png)
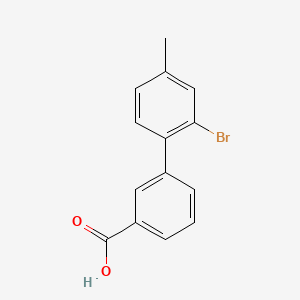
![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)
![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)
